molecular formula C12H24O11 B1198431 Melibiitol

Melibiitol

Cat. No.: B1198431
M. Wt: 344.31 g/mol
InChI Key: PYZZIILDSAJNLZ-QZNPSGCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melibiitol belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from D-galactose and sorbitol;  which is catalyzed by the enzyme Alpha-galactosidase a. In humans, this compound is involved in the galactose metabolism pathway. This compound is also involved in the metabolic disorder called the galactosemia pathway.
This compound is an alditol. It has a role as a mouse metabolite.

Properties

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H24O11/c13-1-4(14)7(16)8(17)5(15)2-22-3-6-9(18)10(19)11(20)12(21)23-6/h4-21H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12+/m1/s1

InChI Key

PYZZIILDSAJNLZ-QZNPSGCDSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)O)O)O)O)OCC(C(C(C(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OCC(C(C(C(CO)O)O)O)O

physical_description

Solid

Origin of Product

United States

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